



Application Notes and Protocols for Ametoctradin in Greenhouse and Field Trials

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Compound of Interest				
Compound Name:	Ametoctradin			
Cat. No.:	B1667028	Get Quote		

Introduction and Application Notes

Ametoctradin is a novel post-emergence fungicide from the triazolopyrimidine chemical class, specifically developed to manage diseases caused by Oomycete pathogens.[1][2][3] Its primary targets include destructive diseases such as downy mildews (Plasmopara viticola, Pseudoperonospora cubensis) and late blight (Phytophthora infestans) in a variety of crops.[1] [3][4] Ametoctradin is particularly valuable in resistance management strategies due to its unique mode of action, which shows no cross-resistance with other fungicide classes like phenylamides or Quinone outside Inhibitors (QoIs).[5][6][7]

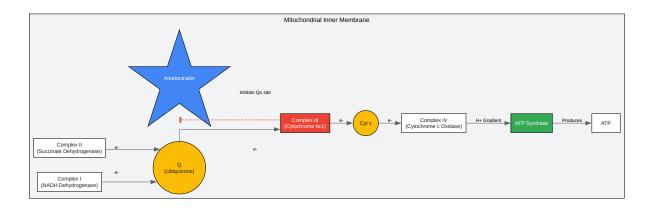
The fungicide acts as a strong inhibitor of mitochondrial respiration, effectively disrupting the energy supply of the fungal pathogen.[5][6][8] It demonstrates high efficacy against the zoospore stages of Oomycetes, inhibiting their formation, release, motility, and germination.[6] [9] Formulations often combine **ametoctradin** with other active ingredients, such as dimethomorph, to provide both preventative and curative action and broaden the spectrum of control.[3][6][10] Commercially available products include Zampro® and Orvego®.[4][11]

Mechanism of Action: Mitochondrial Respiration Inhibition

Ametoctradin's mode of action is the inhibition of the mitochondrial respiratory chain at Complex III, also known as the cytochrome bc1 complex.[5][6][12] It binds to the Qo site of this



complex, which disrupts the electron transport chain, halting the production of ATP and leading to the death of the fungal cell.[6][12] This targeted action is highly specific to Oomycetes.[2]



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Caption: Ametoctradin inhibits Complex III of the mitochondrial electron transport chain.

Quantitative Data from Efficacy Trials

The following tables summarize the application parameters and efficacy data for **Ametoctradin** from various field trials.

Table 1: Recommended Application Rates for Ametoctradin



Crop	Disease Target	Maximum Single Application Rate (lb ai/A)	Maximum Applications per Season	Retreatment Interval (Days)
Grapes	Downy Mildew	0.273	4	7-10
Potatoes / Tuber Vegetables	Late Blight	0.273	3	5-7
Cucurbit Vegetables	Downy Mildew	0.273	3	5-7
Bulb & Leafy Vegetables	Downy Mildew	0.273	3	5-7
Fruiting Vegetables	Late Blight	0.273	3	5-7

Data sourced from regulatory filings and product labels.[4]

Table 2: Efficacy of Ametoctradin Against Potato Late Blight (Phytophthora infestans)



Treatment	Dose (L or kg c.p./ha)	Late Blight Severity (%) (19 Days After Last Application)	Yield (ton/ha)
Untreated Control	-	100.00	29.50
Ametoctradin + Dimethomorph	1.00	4.30	46.13
Ametoctradin + Dimethomorph	1.25	2.50	49.50
Ametoctradin + Metiram	2.50	11.30	40.00
Fluopicolide + Propamocarb	1.25	3.00	47.75
Cymoxanil + Mancozeb	2.00	21.30	38.38

Data from a field trial on 'Ágata' cultivar potatoes in Brazil.[6][13] The trial demonstrated that **Ametoctradin** in combination with Dimethomorph provided significant control of late blight and led to a substantial increase in yield compared to the untreated control.[6][7]

Table 3: Efficacy of Ametoctradin + Dimethomorph Against Cucumber Downy Mildew



Treatment	Dose (ml/ha)	Percent Disease Index (PDI) - Rabi Season	Percent Disease Index (PDI) - Kharif Season	Yield (t/ha) - Rabi Season	Yield (t/ha) - Kharif Season
Untreated Control	-	42.15	45.65	16.50	17.15
Ametoctradin + Dimethomorp h SC	1000	14.74	15.25	23.33	24.23
Zampro® 525 SC	1000	15.12	16.10	22.92	23.00
Dimethomorp h 50% WP	1000	20.25	22.45	20.42	21.30
Cymoxanil 8% + Mancozeb 64% WP	2000	18.25	19.54	21.67	22.50

Data from a field experiment demonstrating that **Ametoctradin** + Dimethomorph was superior in reducing the disease index of downy mildew and increasing fruit yield in cucumber.[14]

Experimental Protocols Protocol 1: Greenhouse Fungicide Efficacy Trial

This protocol outlines a method for evaluating the efficacy of **Ametoctradin** against a target Oomycete pathogen under controlled greenhouse conditions.

• 1. Objective: To determine the minimum effective dose of **Ametoctradin** for the control of a specific pathogen (e.g., Phytophthora infestans) on a host plant (e.g., potato or tomato) in a controlled environment.[15]



· 2. Materials:

- Host Plants: Susceptible cultivar seedlings (e.g., 'Russet Burbank' potatoes), grown to a specified stage (e.g., 4-6 true leaves).[16]
- Pathogen: A virulent isolate of the target pathogen (e.g., P. infestans), maintained in culture. Prepare a zoospore suspension at a known concentration (e.g., 1 x 10⁵ spores/mL).
- Fungicide: Ametoctradin formulation (e.g., BAS 650 00 F) and any combination products (e.g., Zampro®).[3]
- Equipment: Greenhouse or growth chamber with controlled temperature and humidity, calibrated spray equipment (e.g., backpack sprayer), materials for maintaining high humidity (plastic bags or misting system).

• 3. Experimental Design:

- Use a Randomized Complete Block Design (RCBD) with 4-6 replications.[17]
- Each experimental unit (plot) should consist of 5-10 plants.
- Treatments:
 - Untreated, Uninoculated Control
 - Untreated, Inoculated Control
 - Ametoctradin at a low rate (e.g., 0.5X the recommended field rate)
 - Ametoctradin at the recommended rate (1X)
 - Ametoctradin at a high rate (e.g., 2X the recommended rate)
 - Reference/Standard Fungicide Control
- 4. Procedure:

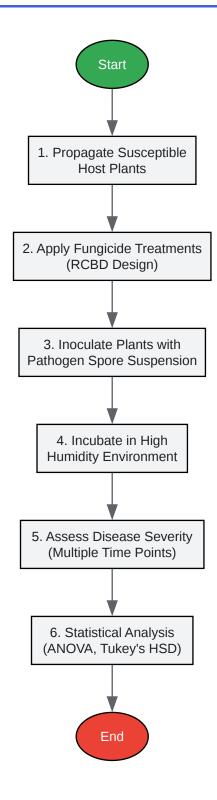
Methodological & Application





- Plant Propagation: Grow host plants under optimal conditions until they reach the target growth stage.
- Fungicide Application: Apply fungicide treatments to the point of runoff, ensuring thorough coverage. Allow foliage to dry completely before inoculation (typically 24 hours).
- Inoculation: Spray plants with the pathogen spore suspension until leaves are uniformly wet.
- Incubation: Place inoculated plants in a high-humidity environment (e.g., >95% RH) for 24-48 hours to facilitate infection. Move plants back to standard greenhouse conditions (e.g., 18-22°C, >80% RH) for disease development.[15]
- Data Collection: Assess disease severity 5, 7, and 10 days post-inoculation using a standardized rating scale (e.g., 0-100% leaf area affected).[6] Also, record any signs of phytotoxicity.
- 5. Data Analysis: Analyze disease severity data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatments.





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Caption: Workflow for a typical greenhouse fungicide efficacy trial.

Protocol 2: Field Efficacy Trial

Methodological & Application





This protocol provides a methodology for assessing **Ametoctradin**'s performance under real-world agricultural conditions.

- 1. Objective: To evaluate the efficacy and crop safety of **Ametoctradin**, applied as a foliar spray program, for the control of a target disease in a commercial crop setting.
- 2. Site Selection and Plot Design:
 - Choose a location with a history of the target disease and uniform soil conditions.
 - Use a Randomized Complete Block Design (RCBD) with at least 4 replications.
 - Individual plots should be large enough to accommodate commercial spray equipment and minimize inter-plot interference, for example, four 20-ft-long rows.[6][16] Include untreated buffer rows between plots.
- 3. Crop Management:
 - Follow standard commercial practices for the region regarding planting, fertilization, irrigation, and insect/weed control.[16]
- 4. Treatments and Application:
 - Treatments: Include an untreated control, a standard grower practice/competitor program, and one or more programs featuring Ametoctradin (e.g., Ametoctradin + Dimethomorph).
 - Application: Use a calibrated sprayer (e.g., CO2-pressurized backpack or tractor-mounted boom) to apply treatments.[6][18] Record application volume (e.g., 300-600 L/ha, adjusted for crop growth), pressure (e.g., 3 bar), and timing.[6][13] Applications should be initiated preventatively or at the first sign of disease, and continued on a 7-10 day interval.[4]
- 5. Disease and Data Assessment:
 - Disease can be from natural infection or artificial inoculation.[10]
 - Disease Severity: Visually assess the percentage of affected leaf area in the center rows of each plot at multiple time points throughout the season.[6]





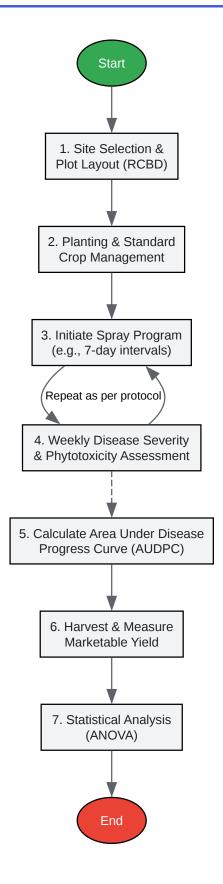


- Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential disease severity ratings to provide an integrated measure of disease control over time.
- Yield: At the end of the season, harvest the center rows of each plot and measure the total and marketable yield.[6][7]
- Phytotoxicity: Visually rate plots for any signs of crop injury (e.g., stunting, chlorosis) after each application.

• 6. Data Analysis:

 Analyze disease severity, AUDPC, and yield data using ANOVA. Compare treatment means using an appropriate statistical test (e.g., Tukey's HSD at p=0.05).[13]





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Caption: General workflow for a field-based fungicide efficacy trial.



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